molecular formula C10H8BrNO3 B1415948 Methyl 2-bromo-6-cyano-3-methoxybenzoate CAS No. 1805491-05-7

Methyl 2-bromo-6-cyano-3-methoxybenzoate

Cat. No.: B1415948
CAS No.: 1805491-05-7
M. Wt: 270.08 g/mol
InChI Key: VMOFMUJYBBQXFP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-3-methoxybenzoate is a substituted benzoate ester characterized by a bromo group at the 2-position, a cyano group at the 6-position, and a methoxy group at the 3-position of the aromatic ring. The ester functional group enhances solubility in organic solvents, while the electron-withdrawing cyano and bromo substituents influence reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

methyl 2-bromo-6-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOFMUJYBBQXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence of:

These steps are often carried out in a controlled manner to achieve regioselectivity and high yield.

Detailed Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents & Conditions Product / Intermediate Yield (%) Notes
1 Bromination 2-cyano-3-methoxybenzoic acid or methyl ester N-bromosuccinimide (NBS), benzoyl peroxide (BPO) or Br2, solvent: CCl4 or acetic acid, 60–80°C, 12–24 h Methyl 2-bromo-6-cyano-3-methoxybenzoate intermediate 50–85 Radical bromination favored with NBS and BPO; regioselective bromination at position 2
2 Cyanation Brominated methyl ester intermediate CuCN, solvent: DMF or N,N-Dimethylacetamide, 120–140°C, 1–3 h This compound 70–80 Nucleophilic aromatic substitution of bromine by cyano group using copper(I) cyanide
3 Methoxylation Hydroxy-substituted intermediate (if applicable) Iodomethane (CH3I), K2CO3, solvent: DMF, 40–60°C, 8–12 h Methoxy-substituted intermediate 75–90 O-methylation of phenolic hydroxyl using methyl iodide and base
4 Esterification Corresponding carboxylic acid Methanol, concentrated H2SO4, reflux 80°C, 6–8 h Methyl ester final product 80–85 Acid-catalyzed Fischer esterification or methylation using diazomethane

Reaction Conditions and Optimization

  • Bromination : Use of NBS and radical initiators allows mild and selective bromination avoiding over-bromination. Reaction temperature and time are critical to optimize yield and selectivity.

  • Cyanation : Copper(I) cyanide is the preferred reagent for nucleophilic substitution of aryl bromides. High temperature and polar aprotic solvents enhance reaction rates.

  • Methoxylation : Alkylation of phenolic hydroxyl groups is efficiently carried out under basic conditions with alkyl halides like iodomethane.

  • Esterification : Acid-catalyzed esterification under reflux ensures complete conversion to methyl ester.

Purification and Characterization

  • Purification : Commonly performed by column chromatography using mixtures of petroleum ether and ethyl acetate or recrystallization from suitable solvents.

  • Characterization : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Key Notes
Bromination NBS, BPO, CCl4 or Br2, AcOH 60–80 12–24 50–85 Radical bromination, regioselective
Cyanation CuCN, DMF or DMAc 120–140 1–3 70–80 Nucleophilic substitution
Methoxylation Iodomethane, K2CO3, DMF 40–60 8–12 75–90 O-methylation of phenol
Esterification Methanol, H2SO4 80 (reflux) 6–8 80–85 Fischer esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The primary product is the corresponding amine.

    Oxidation: The primary product is the corresponding hydroxyl derivative.

Scientific Research Applications

Methyl 2-bromo-6-cyano-3-methoxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-cyano-3-methoxybenzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity: The cyano group in Methyl 2-bromo-6-cyano-3-methoxybenzoate increases electrophilicity at the aromatic ring compared to the amino group in Methyl 2-amino-6-bromo-3-methoxybenzoate, which may favor nucleophilic aromatic substitution .
  • Steric and Electronic Effects: The trifluoromethyl group in Methyl 2-amino-6-bromo-3-methoxybenzoate introduces steric hindrance and electron-withdrawing effects, reducing reactivity in coupling reactions compared to the cyano analogue .
  • Heterocycle Formation : 6-Bromo-1,2-benzoxazole lacks the ester functionality, limiting its utility in ester-based condensations but enabling direct cyclization reactions .

Physicochemical Properties

Data from methyl ester analogs (Table 3 in IC-AMCE 2023) indicate that ester derivatives with electron-withdrawing groups exhibit higher melting points (>150°C) and reduced solubility in polar solvents compared to alkyl-substituted esters . The cyano and bromo groups in this compound likely further decrease solubility in water, enhancing compatibility with halogenated solvents.

Limitations and Contradictions

  • Data Gaps: Exact melting points, solubility, and spectroscopic data for this compound are absent in the provided evidence, necessitating extrapolation from analogues.

Q & A

Q. How to design a scalable synthetic route for gram-scale production without compromising purity?

  • Methodological Answer :
  • Replace batch reactors with flow chemistry setups for better temperature control.
  • Use catalytic amounts of ionic liquids (e.g., [BMIM][PF₆]) to enhance reaction efficiency.
  • Implement inline FTIR for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-6-cyano-3-methoxybenzoate
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Methyl 2-bromo-6-cyano-3-methoxybenzoate

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